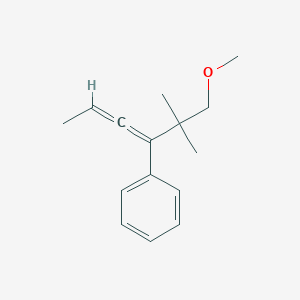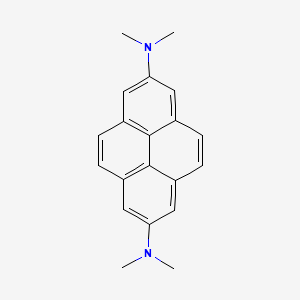
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine is an organic compound with the molecular formula C20H22N2. This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two amino groups at the 2 and 7 positions, each substituted with two methyl groups. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with pyrene, which is commercially available.
Nitration: Pyrene undergoes nitration to introduce nitro groups at the 2 and 7 positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride (SnCl~2~) in hydrochloric acid (HCl).
Methylation: The final step involves methylation of the amino groups using methyl iodide (CH~3~I) in the presence of a base like potassium carbonate (K~2~CO~3~).
Industrial Production Methods
Industrial production of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino groups can participate in substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of fully reduced amines.
Substitution: Formation of acylated or sulfonylated derivatives.
科学的研究の応用
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N2,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N~2~,N~2~,N~7~,N~7~-Tetramethyl-9H-fluorene-2,7-diamine: Similar structure but with a fluorene core instead of pyrene.
N~2~,N~2~,N~7~,N~7~-Tetramethylcarbazole-2,7-diamine: Contains a carbazole core.
N~2~,N~2~,N~7~,N~7~-Tetramethylphenanthrene-2,7-diamine: Features a phenanthrene core.
Uniqueness
N~2~,N~2~,N~7~,N~7~-Tetramethylpyrene-2,7-diamine is unique due to its pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability under various conditions.
特性
CAS番号 |
78687-15-7 |
|---|---|
分子式 |
C20H20N2 |
分子量 |
288.4 g/mol |
IUPAC名 |
2-N,2-N,7-N,7-N-tetramethylpyrene-2,7-diamine |
InChI |
InChI=1S/C20H20N2/c1-21(2)17-9-13-5-7-15-11-18(22(3)4)12-16-8-6-14(10-17)19(13)20(15)16/h5-12H,1-4H3 |
InChIキー |
PXLURFREHCWRNO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


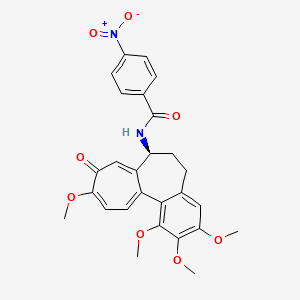



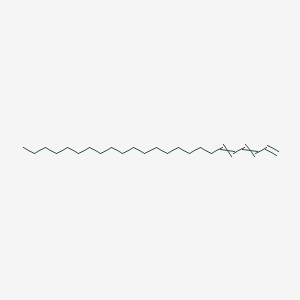
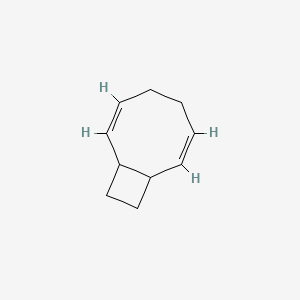
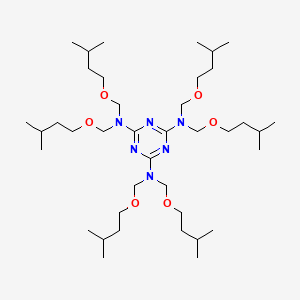
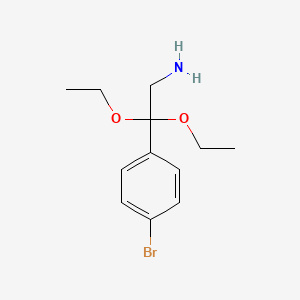
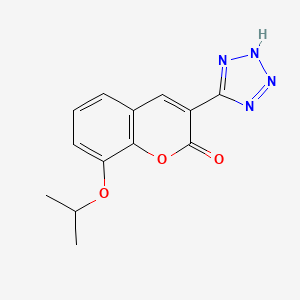
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)


